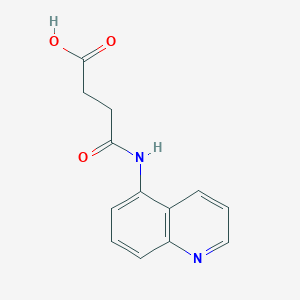![molecular formula C23H28Cl2N2O6S4 B12471171 N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE is a complex organic compound characterized by the presence of chlorophenyl and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as sulfonation, chlorination, and amide formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or sulfonation reactions using reagents like thionyl chloride or sulfuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
科学的研究の応用
3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chlorophenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyanophenyl)propanamide
- 3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(HYDROXYMETHYL)PHENYL]PROPANAMIDE
- 2-((4-CHLOROPHENYL)SULFANYL)-N-(4-FLUOROBENZYL)ACETAMIDE
Uniqueness
What sets 3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}-N-[(3-{2-[(4-CHLOROPHENYL)SULFANYL]ETHANESULFONYL}PROPANAMIDO)METHYL]PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C23H28Cl2N2O6S4 |
|---|---|
分子量 |
627.7 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]-N-[[3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]propanoylamino]methyl]propanamide |
InChI |
InChI=1S/C23H28Cl2N2O6S4/c24-18-1-5-20(6-2-18)34-11-15-36(30,31)13-9-22(28)26-17-27-23(29)10-14-37(32,33)16-12-35-21-7-3-19(25)4-8-21/h1-8H,9-17H2,(H,26,28)(H,27,29) |
InChIキー |
IYCWIDWVKPWVCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SCCS(=O)(=O)CCC(=O)NCNC(=O)CCS(=O)(=O)CCSC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)
![N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12471098.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)
![N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12471115.png)
![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)


![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)


![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471163.png)
![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
